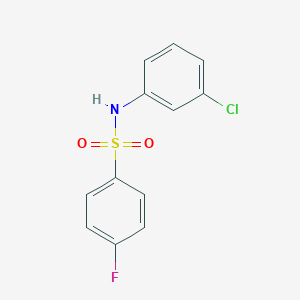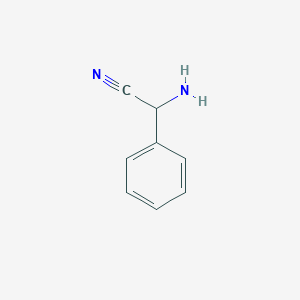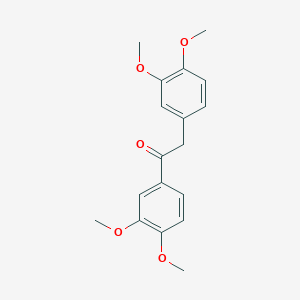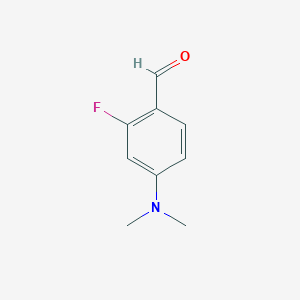
4-(Dimethylamino)-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-fluorobenzaldehyde, also known as DMFBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzaldehyde family and has a molecular formula of C9H10FNO. In
作用機序
The mechanism of action of 4-(Dimethylamino)-2-fluorobenzaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids in proteins. This reaction results in the formation of a fluorescent compound that can be detected using fluorescence microscopy.
生化学的および生理学的効果
4-(Dimethylamino)-2-fluorobenzaldehyde is generally considered to be non-toxic and does not have any known physiological effects. However, it should be handled with care as it is a potentially hazardous chemical.
実験室実験の利点と制限
One of the major advantages of 4-(Dimethylamino)-2-fluorobenzaldehyde is its high fluorescence quantum yield, which makes it a highly sensitive probe for imaging biological systems. However, 4-(Dimethylamino)-2-fluorobenzaldehyde is also prone to photobleaching, which limits its utility for long-term imaging experiments. Additionally, 4-(Dimethylamino)-2-fluorobenzaldehyde is not compatible with all biological systems and may require modification to work effectively in certain contexts.
将来の方向性
There are many potential future directions for research on 4-(Dimethylamino)-2-fluorobenzaldehyde. One area of interest is the development of improved fluorescent probes that are more resistant to photobleaching and can be used for longer-term imaging experiments. Another area of research is the development of new methods for synthesizing 4-(Dimethylamino)-2-fluorobenzaldehyde and related compounds, which could lead to more efficient and cost-effective production. Finally, there is ongoing interest in exploring the potential applications of 4-(Dimethylamino)-2-fluorobenzaldehyde in other scientific fields, such as materials science and catalysis.
合成法
4-(Dimethylamino)-2-fluorobenzaldehyde can be synthesized through a reaction between 4-fluorobenzaldehyde and dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as boron trifluoride etherate, and a solvent, such as dichloromethane. The resulting product is a yellowish-brown liquid that can be purified through distillation or recrystallization.
科学的研究の応用
4-(Dimethylamino)-2-fluorobenzaldehyde has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of fluorescent probes for imaging biological systems. 4-(Dimethylamino)-2-fluorobenzaldehyde can be used as a fluorescent tag for proteins and other biomolecules, allowing researchers to visualize their movement and interactions in living cells.
特性
CAS番号 |
1524-07-8 |
|---|---|
製品名 |
4-(Dimethylamino)-2-fluorobenzaldehyde |
分子式 |
C9H10FNO |
分子量 |
167.18 g/mol |
IUPAC名 |
4-(dimethylamino)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
InChIキー |
HTPRYYQFLDDHCT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C=O)F |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=O)F |
その他のCAS番号 |
1524-07-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




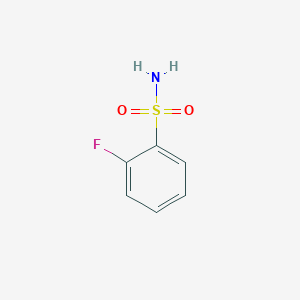

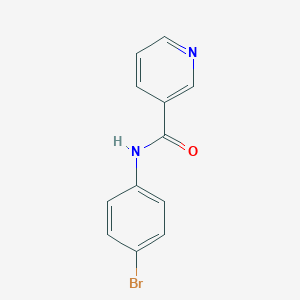
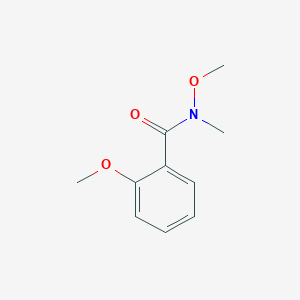
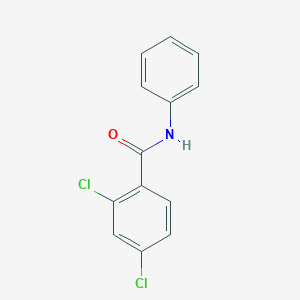
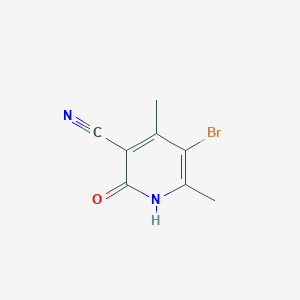
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

